5-{5-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-(octadecanoylamino)-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid
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Overview
Description
5-[5-[(E)-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-3-(STEAROYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYBENZENESULFONIC ACID is a complex organic compound characterized by its unique structural features It contains multiple functional groups, including pyrazole, diazenyl, stearoylamino, and phenoxybenzenesulfonic acid moieties
Preparation Methods
The synthesis of 5-[5-[(E)-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-3-(STEAROYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYBENZENESULFONIC ACID involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the diazenyl intermediate through diazotization of an aromatic amine with nitrous acid, followed by coupling with a pyrazole derivative. The stearoylamino group is introduced through an amidation reaction, and the final product is obtained by sulfonation of the phenoxybenzene ring .
Chemical Reactions Analysis
5-[5-[(E)-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-3-(STEAROYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYBENZENESULFONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl bond, leading to the formation of amines.
Substitution: The phenoxybenzenesulfonic acid moiety can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for acid-catalyzed reactions, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-[5-[(E)-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-3-(STEAROYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYBENZENESULFONIC ACID involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The stearoylamino group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar compounds include:
5-[(E)-(4-{[2-(dimethylamino)-1-methylethyl]amino}-1-naphthyl)diazenyl]-2,4-pyrimidinediol: This compound shares the diazenyl group but differs in its core structure and functional groups.
(E)-4-[(4,5-dimethylthiazol-2-yl)diazenyl]-2-isopropyl-5-methylphenol: Another diazenyl-containing compound with different substituents and applications.
The uniqueness of 5-[5-[(E)-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-3-(STEAROYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYBENZENESULFONIC ACID lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
The compound 5-{5-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-(octadecanoylamino)-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound involves the reaction of 3,5-dimethyl-1H-pyrazole with diazene derivatives and subsequent modifications to introduce the octadecanoylamino and phenoxybenzenesulfonic acid moieties. The detailed synthetic pathway and conditions can be found in various studies focusing on similar pyrazole derivatives, which often highlight the use of hydrazine and other reagents to facilitate the formation of azo compounds and their derivatives .
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of pyrazole derivatives. For instance, compounds featuring the 3,5-dimethylpyrazole structure have shown significant antibacterial effects against various bacterial strains, including Escherichia coli and Bacillus cereus. The presence of the diazenyl group is thought to enhance these properties due to its ability to disrupt bacterial cell membranes .
Cytotoxic Effects
Research indicates that related pyrazole derivatives exhibit notable cytotoxicity against cancer cell lines. For example, a derivative with a similar structure demonstrated an IC50 value of 5.13 µM in C6 glioma cells, indicating strong potential for anticancer activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase . This suggests that compounds like this compound may also possess significant anticancer properties.
Anti-inflammatory Activity
The pyrazole nucleus has been associated with anti-inflammatory effects as well. Compounds containing this moiety have been reported to inhibit inflammatory pathways effectively, making them candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Activity | Tested Compound | IC50 (µM) | Cell Line/Bacteria | Mechanism |
---|---|---|---|---|
Antibacterial | 3,5-Dimethylpyrazole derivative | N/A | E. coli, B. cereus | Disruption of cell membranes |
Cytotoxic | 5-{...} | 5.13 | C6 glioma cells | Apoptosis induction |
Anti-inflammatory | Various pyrazole derivatives | N/A | Inflammatory models | Inhibition of inflammatory pathways |
Properties
Molecular Formula |
C38H55N7O5S |
---|---|
Molecular Weight |
722.0 g/mol |
IUPAC Name |
5-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-5-(octadecanoylamino)-3,4-dihydropyrazol-2-yl]-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C38H55N7O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-37(46)39-35-28-36(42-43-38-29(2)40-41-30(38)3)45(44-35)31-25-26-33(34(27-31)51(47,48)49)50-32-22-19-18-20-23-32/h18-20,22-23,25-27,36H,4-17,21,24,28H2,1-3H3,(H,40,41)(H,39,44,46)(H,47,48,49) |
InChI Key |
GJHKDMBRGNBVRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(C1)N=NC2=C(NN=C2C)C)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
Origin of Product |
United States |
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